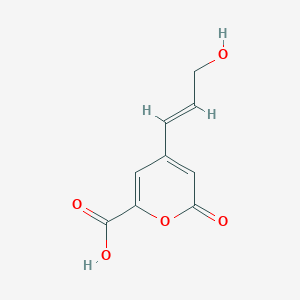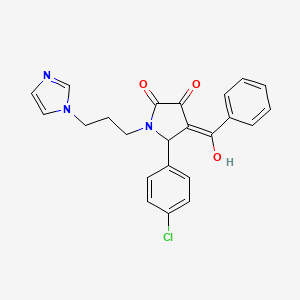
1-(3-(1H-Imidazol-1-yl)propyl)-5-(4-chlorophenyl)-4-(hydroxy(phenyl)methylene)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p53-MDM2-IN-1 is a small-molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 (MDM2). This interaction is crucial in the regulation of the cell cycle and apoptosis, making p53-MDM2-IN-1 a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p53-MDM2-IN-1 typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of p53-MDM2-IN-1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
p53-MDM2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of p53-MDM2-IN-1, each with unique properties that may enhance its therapeutic potential .
Aplicaciones Científicas De Investigación
p53-MDM2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the effects of disrupting these interactions.
Biology: Helps in understanding the role of p53 and MDM2 in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with p53 mutations or overexpression of MDM2.
Industry: Utilized in the development of new cancer therapies and in drug screening assays.
Mecanismo De Acción
p53-MDM2-IN-1 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing MDM2 from ubiquitinating and degrading p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53 signaling pathway and the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Similar Compounds
Nutlin-3a: Another small-molecule inhibitor that disrupts the p53-MDM2 interaction.
RG7112: A clinical-stage MDM2 inhibitor with a similar mechanism of action.
MI-77301: A potent MDM2 inhibitor with high specificity for the p53-MDM2 interaction.
Uniqueness
p53-MDM2-IN-1 is unique due to its high binding affinity and specificity for the p53-MDM2 interaction, making it a promising candidate for targeted cancer therapy. Its ability to stabilize and activate p53 sets it apart from other compounds in its class .
Propiedades
Fórmula molecular |
C23H20ClN3O3 |
|---|---|
Peso molecular |
421.9 g/mol |
Nombre IUPAC |
(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20ClN3O3/c24-18-9-7-16(8-10-18)20-19(21(28)17-5-2-1-3-6-17)22(29)23(30)27(20)13-4-12-26-14-11-25-15-26/h1-3,5-11,14-15,20,28H,4,12-13H2/b21-19+ |
Clave InChI |
JBSITHXZPKMWGY-XUTLUUPISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


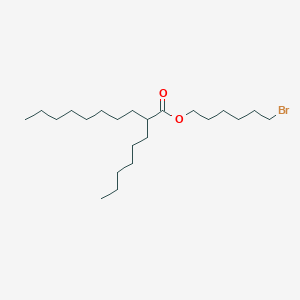
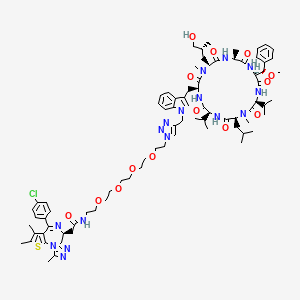

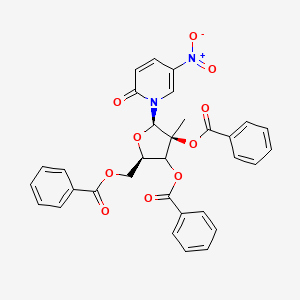
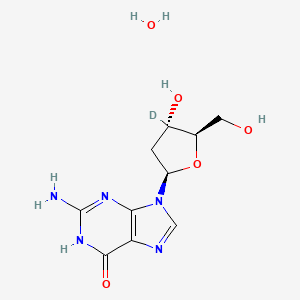
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)

![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)


